![molecular formula C6H9NOS2 B1380275 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1537687-01-6](/img/structure/B1380275.png)
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
Overview
Description
“2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the CAS Number: 1537687-01-6 . It has a molecular weight of 175.28 and its IUPAC name is 2-((thiazol-2-ylmethyl)thio)ethan-1-ol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that imidazole, a similar compound, was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The compound is a derivative of thiazole, a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Transformations and Derivatives
- Unexpected Transition to Derivatives : Methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate, when treated with hydrochloric acid, unexpectedly formed derivatives of 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine due to hydration and elimination reactions (Nedolya et al., 2018).
QSAR Analysis and Antioxidant Potential
- Antioxidant Activity of Derivatives : QSAR (Quantitative Structure-Activity Relationship) analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives highlighted their potential as antioxidants. The study found that antioxidant activity increases with specific changes in molecular structure (Drapak et al., 2019).
Crystal Structure Analysis
- Crystallographic Studies : The structure of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, previously described as a liquid, was successfully crystallized, revealing a three-dimensional network structure through various interactions (Lennartson & McKenzie, 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Activities : Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives showcased significant antibacterial and antifungal activities against various microorganisms (Kaplancıklı et al., 2004).
Novel Syntheses and Pharmacological Studies
- Synthesis of Novel Compounds : The synthesis of novel thiazole derivatives like 2-[[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole showed potential in antimicrobial and antitubercular activities, with certain compounds demonstrating high docking scores with various amino acids (Fathima et al., 2021).
Catalytic Applications
- Catalytic Synthesis : Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for synthesizing certain compounds, demonstrating its efficacy and recyclability in organic synthesis (Tayebi et al., 2011).
Heterocyclic Ring Systems
- Heterocyclic Ring Synthesis : Research has been conducted on creating novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring systems through unique rearrangements and cyclization reactions, highlighting the versatility of these compounds in synthetic organic chemistry (Kimbaris et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets to exert its effects.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The interaction with topoisomerase II results in the formation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound has been observed to modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing ATP production and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . This binding interaction leads to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound inhibits the activity of bacterial enzymes by binding to their active sites and disrupting their catalytic functions . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro studies have shown that the compound’s effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s interaction with cytochrome P450 leads to its biotransformation into various metabolites, which can influence its pharmacokinetics and pharmacodynamics . Additionally, the compound affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells and influences its intracellular concentration . The compound also binds to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the compound’s pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The presence of targeting signals and post-translational modifications may influence the compound’s localization to specific cellular compartments and organelles .
Properties
IUPAC Name |
2-(1,3-thiazol-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c8-2-4-9-5-6-7-1-3-10-6/h1,3,8H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPVQPYVCEFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
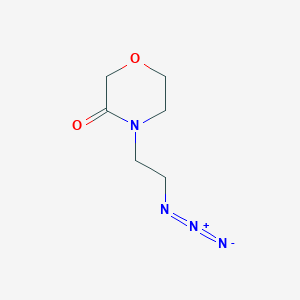
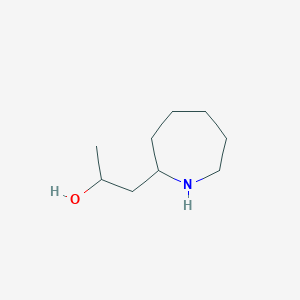
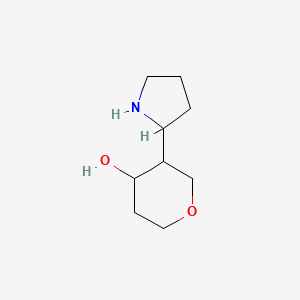
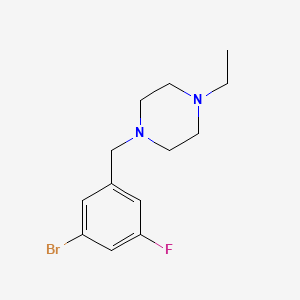
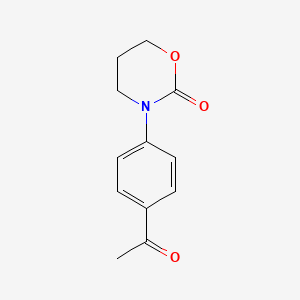
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
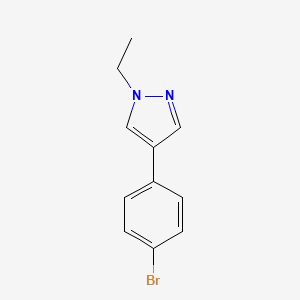
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)
